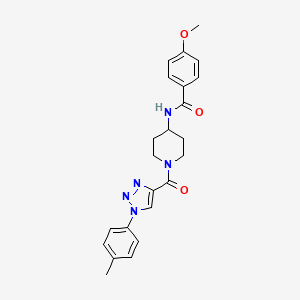

1-Benzyl-3-bromopyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

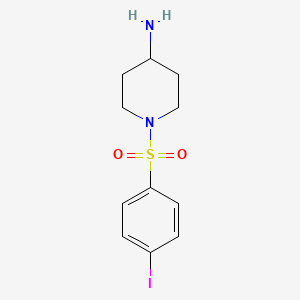

1-Benzyl-3-bromopyridin-2(1H)-one, or BBrP, is an organic compound that has been studied for its potential use in various scientific research applications. BBrP is a colorless crystalline solid that has a melting point of 165-167 °C and is soluble in water and ethanol. BBrP is a versatile compound that has been used in the synthesis of other compounds, as a reagent for organic transformations, and as a catalyst for chemical reactions. It has also been studied for its potential applications in biochemistry, physiology, and medicine.

科学的研究の応用

Alpha-Pyridylation of Chiral Amines

1-Benzyl-3-bromopyridin-2(1H)-one is used in alpha-pyridylation of chiral amines through a process involving palladium-catalyzed coupling with ureas, followed by treatment with LDA. This leads to stereospecific and regiospecific transfer of the pyridyl group, creating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).

Electrochemical Reduction of Pyridinium Salts

In studies involving electrochemical reduction, 1-Benzyl-3-bromopyridin-2(1H)-one derivatives have been used to produce isomeric dimers. This is determined through HPLC analysis and mass spectrometry, with the structure of these dimers elucidated using NMR spectrometry (Carelli et al., 2002).

In Situ N-Heterocyclic Carbene Palladium(II) Catalysts

This compound has been used to generate in situ N,N-substituted benzimidazole salts, which serve as catalysts for carbonylative Suzuki coupling reactions. These reactions yield unsymmetrical arylpyridine ketones, with some of these salts showing cytotoxic activities against human cancer cell lines (Touj et al., 2018).

Synthesis of 4-Benzyl Pyridinone Derivatives

1-Benzyl-3-bromopyridin-2(1H)-one derivatives have been synthesized and evaluated for their anti-HIV-1 activities. These compounds show potent HIV-1 specific reverse transcriptase inhibitory properties, indicating their potential in antiviral research (Dollé et al., 2000).

Human A(3) Adenosine Receptor Antagonists

Research has shown that derivatives of this compound act as potent antagonists against human adenosine A(3) receptors. This discovery represents a new family of adenosine receptor antagonists with potential implications in pharmacological research (Priego et al., 2002).

Synthesis of (1H-Azol-1-yl)piperidines

1-Benzyl-3-bromopyridin-2(1H)-one is used in the synthesis of (1H-azol-1-yl)piperidines, contributing to the advancement of organic chemistry and pharmaceutical synthesis (Shevchuk et al., 2012).

特性

IUPAC Name |

1-benzyl-3-bromopyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAMAHBQRWCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

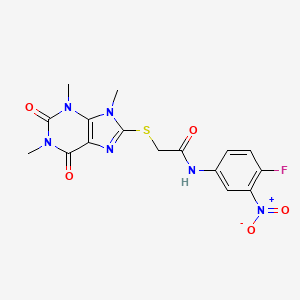

![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)

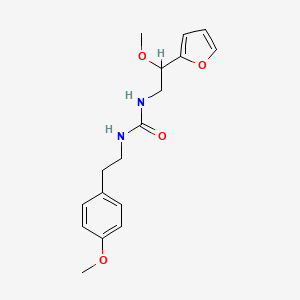

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)